molecular formula C15H10O5 B1674397 Galangin CAS No. 548-83-4

Galangin

Cat. No. B1674397
CAS RN: 548-83-4
M. Wt: 270.24 g/mol
InChI Key: VCCRNZQBSJXYJD-UHFFFAOYSA-N
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Description

Galangin is a flavonol, a type of flavonoid . It is found in high concentrations in plants like Alpinia officinarum (lesser galangal) and Helichrysum aureonitens . It is also found in the rhizome of Alpinia galanga and in propolis . Galangin exhibits several pharmacological effects, such as anti-inflammatory, antioxidant, anticancer, and antiviral activities .


Molecular Structure Analysis

Galangin has a chemical formula of C15H10O5 . It possesses a basic 15-carbon flavone skeleton, C6-C3-C6, with two benzene rings (A and B) linked by a three-carbon pyran ring © .


Chemical Reactions Analysis

Galangin undergoes several major metabolic pathways including hydrogenation, hydroxylation, glycosylation, methylation, acetylation, glucuronidation, and sulfation .


Physical And Chemical Properties Analysis

Galangin has a molecular weight of 270.240 g/mol . It is a yellowish crystalline flavone pigment .

Scientific Research Applications

Antimicrobial and Antiviral Properties

Galangin, a flavonoid primarily found in honey and Alpinia officinarum, demonstrates significant antimicrobial properties. It's particularly effective against Staphylococcus aureus, causing increased potassium loss from the bacterial cells, indicating potential cytoplasmic membrane damage. This suggests its potential as a natural antimicrobial agent (Cushnie & Lamb, 2005). Additionally, galangin exhibits antiviral activities against herpes simplex virus type 1 and coxsackie B virus, highlighting its broader spectrum of antimicrobial effectiveness (Meyer, Afolayan, Taylor, & Erasmus, 1997).

Anti-cancer Effects

Galangin has shown promising results in cancer research. It induces apoptosis and inhibits proliferation in various cancer cell lines, including hepatocellular carcinoma, human head and neck squamous carcinoma, and oesophageal carcinoma. The mechanisms involve modulation of cell cycle proteins, induction of proapoptotic proteins, and inhibition of inflammatory pathways (Zhang et al., 2010), (Zhu et al., 2014), (Ren et al., 2016).

Cardiovascular and Metabolic Benefits

Galangin contributes to cardiovascular health by alleviating vascular dysfunction and remodeling in hypertensive rats. It modulates pathways related to inflammation and oxidative stress, highlighting its potential in managing hypertension and related cardiovascular diseases (Chaihongsa et al., 2021). Furthermore, it has been observed to improve insulin resistance and balance oxidative stress in a rat model of metabolic syndrome,indicating its potential in managing metabolic disorders (Sivakumar, Viswanathan, & Anuradha, 2010).

Neuroprotection and Anti-inflammatory Effects

Galangin shows neuroprotective effects in cerebral ischemia models. It alters the levels of specific amino acids in brain tissue, offering insights into its mechanism of action in neuroprotection (Yang et al., 2016). Additionally, its anti-inflammatory properties are evident in its ability to suppress pro-inflammatory genes in microglial cells, suggesting potential in treating neuroinflammatory conditions (Choi et al., 2017).

Effects on Cytochrome P450 Enzymes

Galangin influences cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. Its long-term administration alters the activities of several CYP enzymes, indicating potential implications in drug interactions and pharmacokinetics (Ma et al., 2019).

Dermatological Applications

Galangin's anti-inflammatory and antioxidative properties make it a candidate for treating atopic dermatitis. It reduces symptoms like skin lesions, suggesting its therapeutic potential in skin-related disorders (Choi & Kim, 2014).

Gastrointestinal Health

In models of inflammatory bowel diseases, galangin has shown protective effects against symptoms of acute colitis. This suggests its potential in managing gastrointestinal disorders and improving gut health [(Xuan et al., 2020)](https://consensus.app/papers/galangin-protects-symptoms-dextran-sodium-xuan/a1aea3c7890c541b9c532f88696e09af/?utm_source=chatgpt).

Safety And Hazards

During handling of Galangin, it is recommended to avoid formation of dust and contact with skin and eyes . Suitable personal protective equipment should be worn during handling .

properties

IUPAC Name

3,5,7-trihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCRNZQBSJXYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203288
Record name Galangin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norizalpinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Galangin

CAS RN

548-83-4
Record name Galangin
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Record name Galangin
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Record name Galangin
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Record name Galangin
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Record name 3,5,7-trihydroxy-2-phenyl-4-benzopyrone
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Record name GALANGIN
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Record name Norizalpinin
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URL http://www.hmdb.ca/metabolites/HMDB0029521
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 - 218 °C
Record name Norizalpinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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